N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide
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Overview
Description
N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide is a sulfonamide derivative known for its diverse biological activities. Sulfonamides, commonly referred to as sulfa drugs, have been pivotal in the development of antimicrobial agents. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide typically involves a multi-step process. One common method starts with the reaction of aniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-phenoxyethylamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(2-methoxyethyl)sulfamoyl)phenyl)propionamide
- N-(4-(N-(2-ethoxyethyl)sulfamoyl)phenyl)propionamide
- N-(4-(N-(2-trifluoromethylphenyl)sulfamoyl)phenyl)propionamide
Uniqueness
N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide stands out due to its phenoxyethyl group, which imparts unique physicochemical properties and biological activities. This structural feature enhances its ability to interact with specific molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-[4-(2-phenoxyethylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-17(20)19-14-8-10-16(11-9-14)24(21,22)18-12-13-23-15-6-4-3-5-7-15/h3-11,18H,2,12-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYAHPSWNBZLLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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